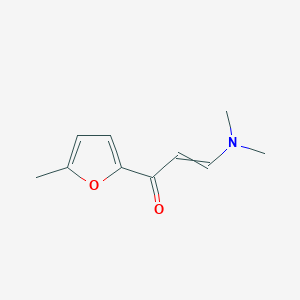

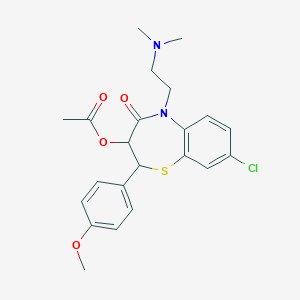

![molecular formula C36H53NaO5S B039513 Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate CAS No. 113267-17-7](/img/structure/B39513.png)

Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate, commonly known as STPP, is a white crystalline powder that is widely used in various industrial applications. This compound is a sodium salt of a polyphosphate ester of phenol sulfonic acid. It is an important ingredient in detergents, food additives, and water treatment chemicals. STPP has been extensively studied for its chemical properties, synthesis method, and various applications in scientific research.

Mecanismo De Acción

STPP acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as calcium, magnesium, and iron, and prevents them from reacting with other compounds. STPP also acts as a surfactant by reducing the surface tension of water, which enhances the solubility of hydrophobic compounds. The mechanism of action of STPP depends on the concentration, pH, and temperature of the solution.

Efectos Bioquímicos Y Fisiológicos

STPP has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as phosphatases and proteases, which are involved in various metabolic pathways. STPP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, the physiological effects of STPP on human health are not well understood, and further research is needed to evaluate its safety and toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

STPP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used in various applications such as protein purification, chromatography, and drug delivery. However, STPP has some limitations in lab experiments. It can interfere with the activity of some enzymes and proteins, which can affect the accuracy of the results. STPP can also form complexes with metal ions that are essential for some biological processes, which can affect the physiological functions of cells.

Direcciones Futuras

There are several future directions for the research on STPP. One area of research is the development of new synthesis methods that can produce STPP with higher purity and yield. Another area of research is the evaluation of the safety and toxicity of STPP on human health and the environment. Further research is also needed to explore the potential applications of STPP in drug delivery, gene therapy, and environmental analysis. The development of new analytical techniques for the detection and quantification of STPP in complex matrices is also an important area of research.

Métodos De Síntesis

STPP can be synthesized by reacting sodium carbonate with phosphoric acid and phenol. The reaction produces sodium phenoxide, which is then reacted with phosphorus pentoxide to form STPP. The synthesis process involves multiple steps, and the purity of the product depends on the reaction conditions and the quality of the starting materials. The purity of STPP can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.

Aplicaciones Científicas De Investigación

STPP has a wide range of applications in scientific research. It is used as a surfactant and dispersant in various biological and biochemical assays. STPP is also used as a buffer and stabilizer in protein purification and chromatography. It is used in the preparation of liposomes, which are widely used in drug delivery and gene therapy. STPP is also used as a chelating agent for heavy metal ions in environmental analysis and wastewater treatment.

Propiedades

Número CAS |

113267-17-7 |

|---|---|

Nombre del producto |

Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |

Fórmula molecular |

C36H53NaO5S |

Peso molecular |

620.9 g/mol |

Nombre IUPAC |

sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |

InChI |

InChI=1S/C36H54O5S.Na/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-18-31(5)19-11-20-32(6)21-12-22-33(7)23-24-34-27-35(37)25-26-36(34)41-42(38,39)40;/h13,15,17,19,21,23,25-27,37H,8-12,14,16,18,20,22,24H2,1-7H3,(H,38,39,40);/q;+1/p-1/b29-15+,30-17+,31-19+,32-21+,33-23+; |

Clave InChI |

KZRNDKRJTAFZFC-UHFFFAOYSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)/C)/C)/C)/C)/C)C.[Na+] |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |

Sinónimos |

hexaprenylhydroquinone sulfate HPQS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

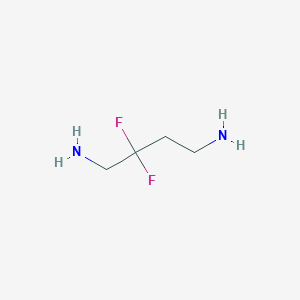

![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)

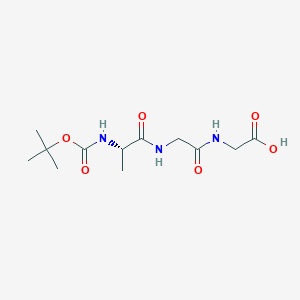

![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)

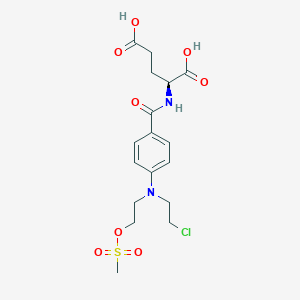

![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)